molecular formula C13H20N2OS B7902042 (S)-2-Amino-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide

(S)-2-Amino-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide

Cat. No.: B7902042
M. Wt: 252.38 g/mol
InChI Key: YWZRAEVBBYNDDE-LBPRGKRZSA-N
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Description

(S)-2-Amino-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide is a useful research compound. Its molecular formula is C13H20N2OS and its molecular weight is 252.38 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-Amino-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center, which contributes to its stereochemistry and biological activity. Its structure includes:

  • Amino group : Essential for interaction with biological targets.
  • Isopropyl group : Influences lipophilicity and binding properties.
  • Methyl group : May enhance metabolic stability.
  • 4-Methylsulfanyl-benzyl moiety : Potentially involved in receptor interactions.

The molecular formula is C13_{13}H18_{18}N2_2S, with a molecular weight of approximately 250.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to fit into active sites, potentially inhibiting enzymatic activity or modulating receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, influencing neurotransmitter levels and signaling pathways.
  • Receptor Modulation : It has been suggested that the compound can modulate various receptors, impacting physiological responses.

Biological Activities

Preliminary studies indicate that this compound exhibits several pharmacological activities:

  • Antidepressant Effects : Similar compounds have shown promise in modulating neurotransmitter systems, suggesting potential antidepressant properties.
  • Anti-inflammatory Properties : The presence of aromatic and sulfur groups may allow interaction with inflammatory pathways.
  • Antitumor Activity : Structural analogs have been evaluated for their ability to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntidepressantModulation of neurotransmitter systems
Anti-inflammatoryInteraction with inflammatory pathways
AntitumorInhibition of cancer cell proliferation

Case Studies and Research Findings

  • Neurotransmitter Modulation :
    • Research indicates that compounds structurally related to this compound can influence serotonin and norepinephrine levels, which are critical in mood regulation.
  • Inflammation Studies :
    • In vitro studies have shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, indicating potential therapeutic effects in inflammatory diseases.
  • Cancer Research :
    • In studies involving various cancer cell lines, structural analogs demonstrated dose-dependent inhibition of cell growth, suggesting that this compound may possess antitumor properties.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-9(2)12(14)13(16)15-8-10-4-6-11(17-3)7-5-10/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZRAEVBBYNDDE-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=C(C=C1)SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.